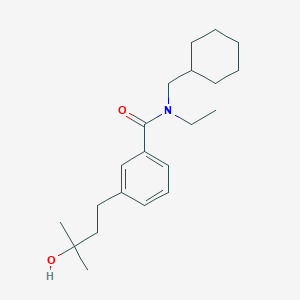![molecular formula C15H11Cl2NO4 B5513901 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H11Cl2NO4 It is a derivative of benzoic acid and contains both dichlorophenoxy and acetylamino functional groups
Mécanisme D'action
Target of Action
A structurally similar compound, 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid, has been reported to interact with theGenome polyprotein of Hepatitis C virus subtype 1b .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the target’s function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3-aminobenzoic acid. The process can be summarized as follows:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate.
Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorophenoxy group can be substituted by other nucleophiles.
Hydrolysis: The ester bond in the acetylamino group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: These reactions may involve agents like potassium permanganate or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields 2,4-dichlorophenoxyacetic acid and 3-aminobenzoic acid.
Applications De Recherche Scientifique
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of dichlorophenoxy derivatives on biological systems.
Industry: It is used in the production of herbicides and plant growth regulators.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide and plant growth regulator.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with similar properties but different toxicity profiles.
2-methyl-4-chlorophenoxyacetic acid: Known for its use as a selective herbicide.
Uniqueness
3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is unique due to its combined functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-4-5-13(12(17)7-10)22-8-14(19)18-11-3-1-2-9(6-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWGJDNWCGWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)
![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5513843.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)


![2-(azepan-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide](/img/structure/B5513856.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)
![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)

![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)
